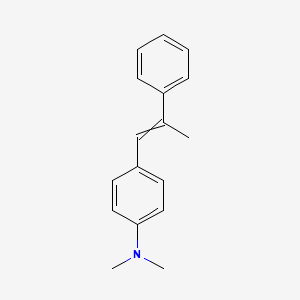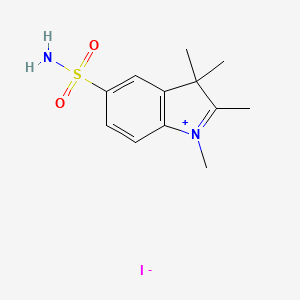
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group attached to the nitrogen atom of an aniline ring, which is further substituted with a phenylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline typically involves the reaction of aniline with dimethyl sulfate to form N,N-dimethylaniline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-phenylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(2-phenylprop-2-yn-1-yl)aniline
- N,N-Dimethyl-4-(2-phenylprop-1-yn-1-yl)aniline
- N,N-Dimethyl-4-(2-phenylprop-2-en-1-yl)aniline
Uniqueness
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
60623-86-1 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylprop-1-enyl)aniline |
InChI |
InChI=1S/C17H19N/c1-14(16-7-5-4-6-8-16)13-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3 |
InChI Key |
IUJIJURTHDHDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
silane](/img/structure/B14598700.png)
![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)

![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)

